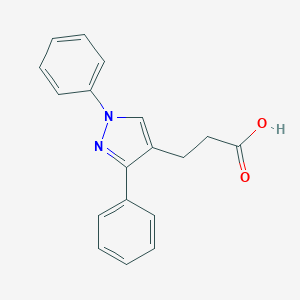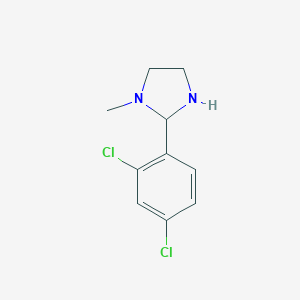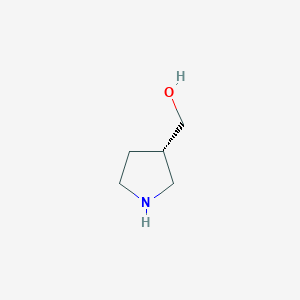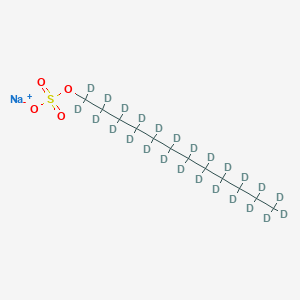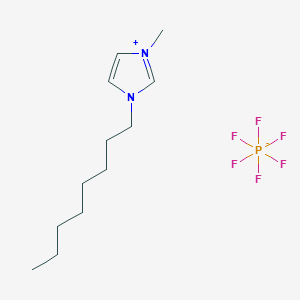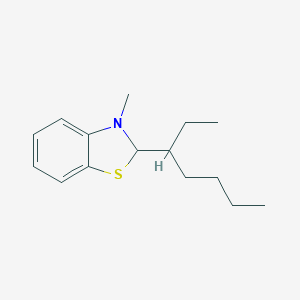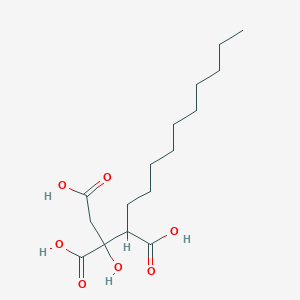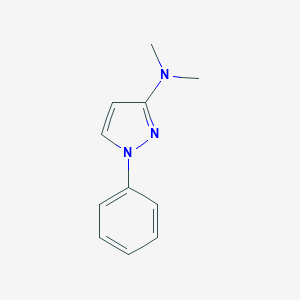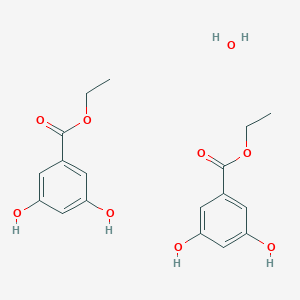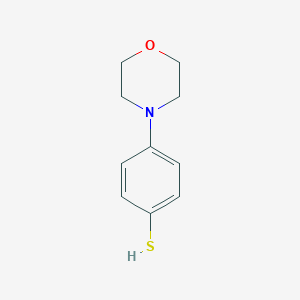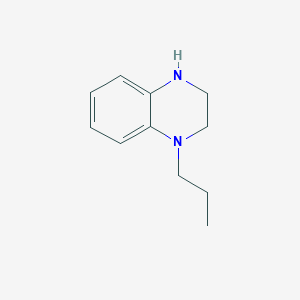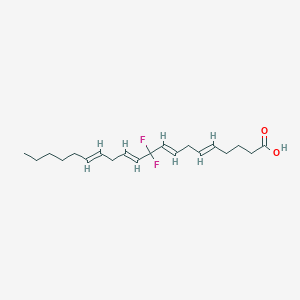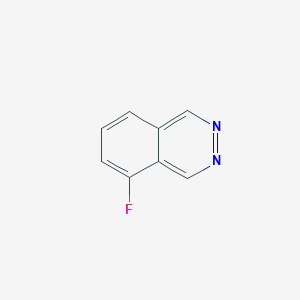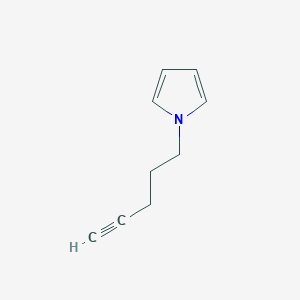
1-(4-Pentynyl)-1H-pyrrole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Pentynyl)-1H-pyrrole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a heterocyclic aromatic compound that contains a pyrrole ring and a pentynyl group attached to it. This compound has been synthesized using different methods and has shown promising results in scientific research.
Mécanisme D'action
The mechanism of action of 1-(4-Pentynyl)-1H-pyrrole is not fully understood. However, it has been suggested that it may act through various pathways, including the inhibition of enzymes involved in cancer cell growth and the modulation of immune responses.
Effets Biochimiques Et Physiologiques
1-(4-Pentynyl)-1H-pyrrole has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the growth of bacteria, and reduce inflammation in animal models. In addition, it has also been shown to have antioxidant properties, which may contribute to its potential therapeutic effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1-(4-Pentynyl)-1H-pyrrole in lab experiments is its relative ease of synthesis. It can be synthesized using simple and readily available starting materials, which makes it a cost-effective option for research. However, one of the limitations of using this compound is its low solubility in water, which may limit its potential applications in certain experiments.
Orientations Futures
There are several future directions for the research on 1-(4-Pentynyl)-1H-pyrrole. One potential direction is to further investigate its potential applications as an anticancer agent. Another direction is to explore its potential applications in the field of organic electronics. In addition, more research is needed to fully understand its mechanism of action and to identify potential targets for therapeutic intervention.
Méthodes De Synthèse
The synthesis of 1-(4-Pentynyl)-1H-pyrrole can be achieved through various methods. One of the most common methods is the Sonogashira coupling reaction, which involves the reaction of an aryl halide with a terminal alkyne in the presence of a palladium catalyst. Another method involves the reaction of a pyrrole with a propargyl bromide in the presence of a base. The synthesis of 1-(4-Pentynyl)-1H-pyrrole is relatively simple and can be achieved with high yields.
Applications De Recherche Scientifique
1-(4-Pentynyl)-1H-pyrrole has been extensively studied for its potential applications in various fields. It has shown promising results in scientific research as an anticancer agent, an antimicrobial agent, and an anti-inflammatory agent. In addition, it has also been studied for its potential applications in the field of organic electronics, where it has shown promising results as a semiconducting material.
Propriétés
Numéro CAS |
105763-05-1 |
|---|---|
Nom du produit |
1-(4-Pentynyl)-1H-pyrrole |
Formule moléculaire |
C9H11N |
Poids moléculaire |
133.19 g/mol |
Nom IUPAC |
1-pent-4-ynylpyrrole |
InChI |
InChI=1S/C9H11N/c1-2-3-4-7-10-8-5-6-9-10/h1,5-6,8-9H,3-4,7H2 |
Clé InChI |
JASZCLZEBUTDKV-UHFFFAOYSA-N |
SMILES |
C#CCCCN1C=CC=C1 |
SMILES canonique |
C#CCCCN1C=CC=C1 |
Synonymes |
1H-Pyrrole,1-(4-pentynyl)-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5,8-dimethyl-2H-[1,2,4]triazolo[4,3-a]pyrazine-3-thione](/img/structure/B9944.png)
